3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid
Overview
Description
“3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1308435-52-0 . It has a molecular weight of 278.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-{[(4-methoxy-1-piperidinyl)carbonyl]amino}benzoic acid . The InChI code is 1S/C14H18N2O4/c1-20-12-5-7-16(8-6-12)14(19)15-11-4-2-3-10(9-11)13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,19)(H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 278.31 .Scientific Research Applications
Antihypertensive Activity
A series of novel compounds, including derivatives structurally related to 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, were synthesized and evaluated for their antihypertensive activity. The study found that compounds with certain substituents displayed optimum activity, comparable to known drugs such as cromakalim, indicating potential applications in treating hypertension (Cassidy et al., 1992).
Metabolic Studies
In a study investigating the metabolic pathways of ZJM-289, a novel nitric oxide–donating derivative of 3-n-butylphthalide, it was found that the compound was extensively metabolized in rats. The study identified several metabolites and suggested that the compound and its metabolites might have synergistic effects on the central nervous system and platelets, indicating potential therapeutic applications (Li et al., 2011).
Anti-inflammatory and Antinociceptive Properties
Research on derivatives of palmitic acid, which share a structural motif with 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, demonstrated significant antinociceptive (pain-relieving) effects in animal models. This suggests potential applications in developing new pain management therapies (Déciga-Campos et al., 2007).
Diuretic Properties
A study on aminobenzoic acid diuretics, which are chemically related to 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, showed that certain derivatives exhibited strong diuretic effects in animal models. This highlights the potential of these compounds in treating conditions that require the removal of excess body fluids (Nielsen et al., 1975).
Insulin and Glucagon Secretion
Benzoic acid derivatives, structurally related to 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, were investigated for their effects on insulin and glucagon secretion in sheep. The study found that certain derivatives could stimulate the secretion of these hormones, indicating potential implications for diabetes research (Mineo et al., 1995).
Safety and Hazards
properties
IUPAC Name |
3-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-12-5-7-16(8-6-12)14(19)15-11-4-2-3-10(9-11)13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWEYFXTHFZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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